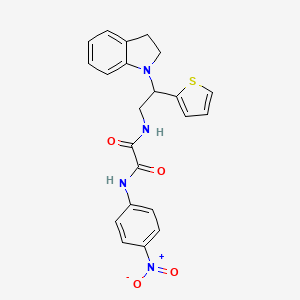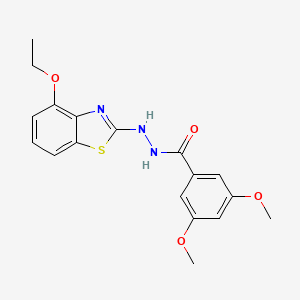
(S)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid . The structure suggests that it might have applications in medicinal chemistry or as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates can generally be synthesized through the reaction of alcohols with isocyanates . Pyrrolidines, a type of cyclic amine present in the compound, can be synthesized through various methods, including the cyclization of primary amines with diols .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbamate group, which consists of a carbonyl (C=O) group attached to an alkyl group and an amino group .Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of reactions. They can react with amines to form ureas, and with alcohols to form esters . Pyrrolidines can undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique
Process Development and Synthesis
A study by Wenjie Li et al. (2012) described a practical and scalable synthesis of a related compound, highlighting the utility of the Kulinkovich–Szymoniak cyclopropanation in the synthesis of complex organic molecules. This method provides efficient access to compounds with potential pharmaceutical applications, demonstrating the versatility of tert-butyl carbamate derivatives in organic synthesis Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate.
Structural Analysis and Properties
P. Baillargeon et al. (2014) investigated the hydrogen bonding and structural properties of a compound closely related to (S)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate. Their research provided insights into the orientation of carbamate and amide groups and their effects on the molecule's dipole moment, demonstrating the importance of structural analysis in understanding the properties of organic compounds Hydrogen Bonds between Acidic Protons from Alkynes (C–H···O) and Amides (N–H···O) and Carbonyl Oxygen Atoms as Acceptor Partners.
Novel Synthesis Routes
E. Rossi et al. (2007) explored divergent and solvent-dependent reactions, providing a foundation for the synthesis of novel compounds. Their work underscores the importance of understanding reaction mechanisms and solvent effects in the development of new synthetic routes, potentially applicable to derivatives of this compound Divergent and solvent dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines.
Application in Peptide Deformylase Inhibitors
D. Chen et al. (2004) identified VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, through an integrated combinatorial and medicinal chemistry approach. This compound, related to this compound, is a potent peptide deformylase inhibitor with significant antibacterial activity, showcasing the potential pharmaceutical applications of tert-butyl carbamate derivatives Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclobutanecarbonyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-7-8-16(9-11)12(17)10-5-4-6-10/h10-11H,4-9H2,1-3H3,(H,15,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULMRXPOJJYGH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)
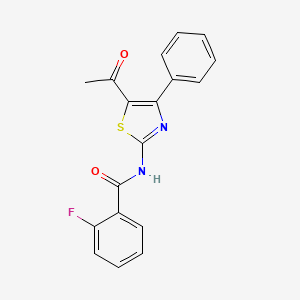
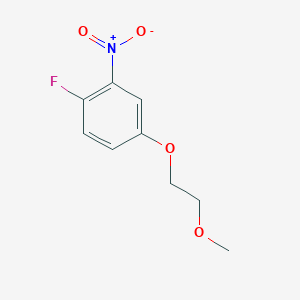
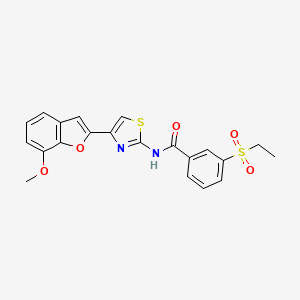
![(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2656966.png)
![2-[3-(2-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2656967.png)
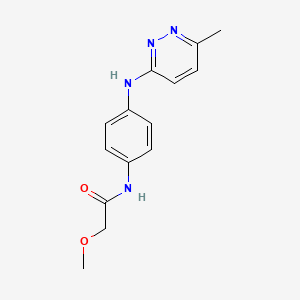
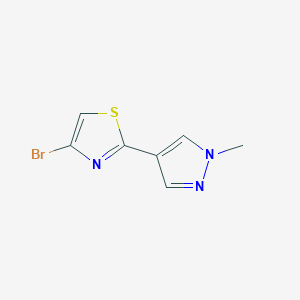
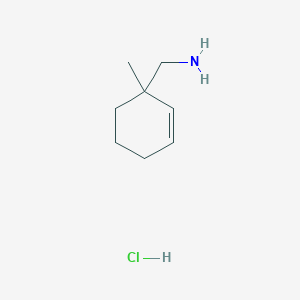
![2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2656974.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2656978.png)
